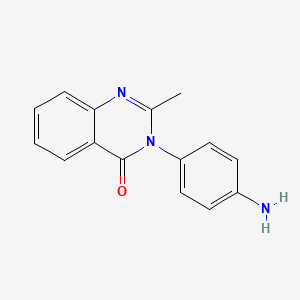

3-(4-氨基苯基)-2-甲基-3H-喹唑啉-4-酮

描述

Quinazolinone derivatives, such as 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one, are a class of compounds that have attracted significant interest due to their diverse pharmacological properties. These compounds are known as "privileged" pharmacophores because they serve as a common structural motif in molecules that have a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. One approach involves the microwave-assisted green process, which is an efficient tandem method that starts from corresponding benzoxazinones. This process has been used to synthesize 3-amino-2-methyl-quinazolin-4(3H)-ones in good to excellent yields . Another method reported is the one-pot cascade synthesis using a nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols . Additionally, a one-pot three-component condensation has been utilized to synthesize 2-alkyl and 2-aryl-3-(phenylamino)quinazolin-4(3H)-ones using isatoic anhydride, ethyl or methyl ortho ester, and phenylhydrazine .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been studied using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies confirm the chemical structures of synthesized compounds and provide insights into their stability and interactions . X-ray crystallography has also been used to determine the precise molecular geometry of these compounds .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including condensation with different aromatic aldehydes to form Schiff bases . They can also react with hydrazides to form arylamides or with aldehydes and ketones to form substituted derivatives . These reactions are crucial for the functionalization of the quinazolinone core and the development of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of substituents such as nitro, bromo, or methoxy groups can affect their photo-activity, as well as their ability to bind to biological targets like DNA or proteins . These properties are essential for the pharmacological activity of the compounds and can be tailored through chemical modifications.

科学研究应用

药理学评价

3-(4-氨基苯基)-2-甲基-3H-喹唑啉-4-酮及其衍生物因其药理特性而被广泛研究。例如,一些3-(4-甲基苯基)-2-取代氨基-3H-喹唑啉-4-酮作为镇痛和抗炎剂的合成和药理学评价已有记录。这些化合物由 4-甲基苯胺合成,显示出有效的镇痛和抗炎活性,具有轻度的溃疡形成潜力 (Alagarsamy 等,2007)。

H1 受体阻滞剂

另一项研究重点是合成和药理研究 2-苯基-3-(取代甲基氨基)喹唑啉-4(3H)-酮作为 H1 受体阻滞剂。发现这些化合物可以抑制豚鼠回肠中组胺诱导的收缩,表明它们作为 H1 受体阻滞剂的潜力 (Alagarsamy 等,2002)。

抗癌活性

针对 EGFR 酪氨酸激酶的 2,3,7-三取代喹唑啉衍生物的抗癌活性的研究揭示了对 CNS SNB-75 癌细胞系的显着疗效。这项研究强调了喹唑啉衍生物在癌症治疗中的潜力 (Noolvi & Patel,2013)。

作用机制

Target of Action

Similar compounds such as benzimidazole have been found to target enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

Similar compounds have been found to exhibit membrane perturbing and intracellular modes of action due to binding with dna .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including the reduction of quinones and the hydrolysis of phenolic esters or ethers .

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, with factors such as membrane permeability and hepatic clearance playing a role .

Result of Action

Similar compounds have been found to have various effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Similar compounds have been found to be influenced by factors such as temperature, ph, and the presence of other substances .

属性

IUPAC Name |

3-(4-aminophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPYLVILXJIMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365407 | |

| Record name | 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one | |

CAS RN |

27440-42-2 | |

| Record name | 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

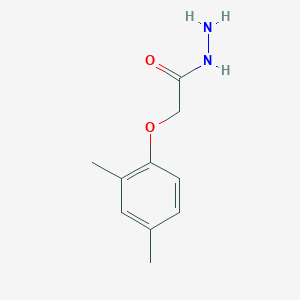

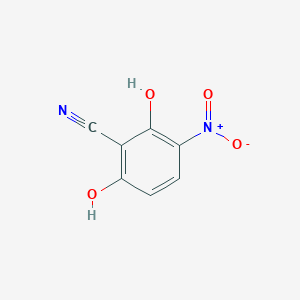

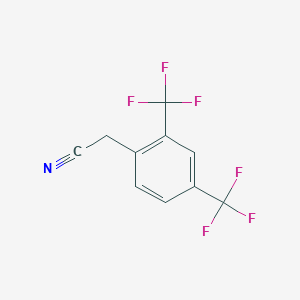

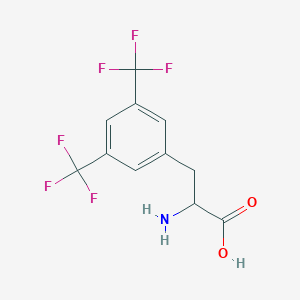

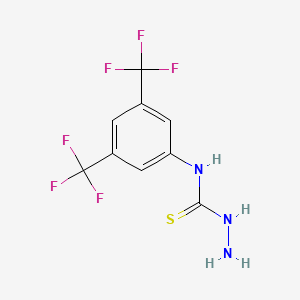

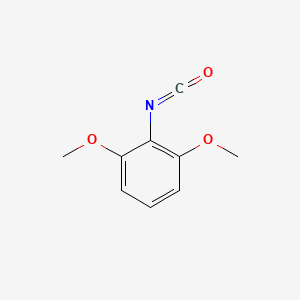

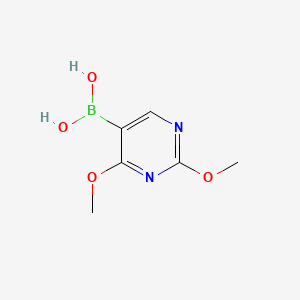

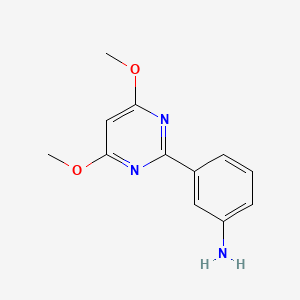

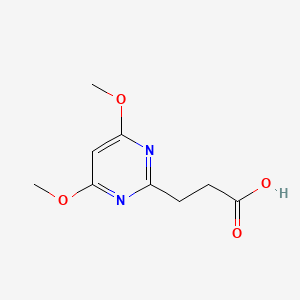

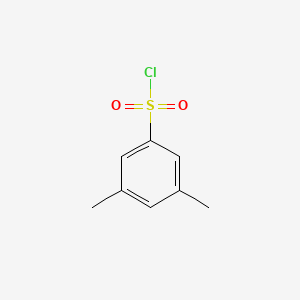

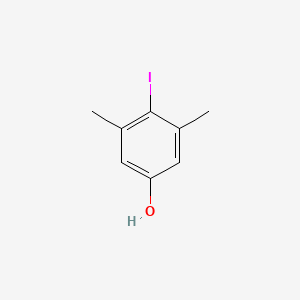

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)